4-(2-Bromo-4-nitrophenyl)morpholine

Solubility Physicochemical Properties Formulation

Researchers designing kinase inhibitors or studying PTP enzymes often face limited access to building blocks with halogen bonding potential. 4-(2-Bromo-4-nitrophenyl)morpholine directly addresses this gap as a ready-to-use scaffold with a unique bromine-nitro substitution pattern. - Enables SAR exploration via halogen bonding with biological targets. - Serves as a differential inhibitor of TC-PTP, SHP-1, and PTP1B for signaling studies. - Immediate stock availability reduces lead times in medicinal chemistry programs.

Molecular Formula C10H11BrN2O3
Molecular Weight 287.11 g/mol
CAS No. 477846-96-1
Cat. No. B1272099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Bromo-4-nitrophenyl)morpholine
CAS477846-96-1
Molecular FormulaC10H11BrN2O3
Molecular Weight287.11 g/mol
Structural Identifiers
SMILESC1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])Br
InChIInChI=1S/C10H11BrN2O3/c11-9-7-8(13(14)15)1-2-10(9)12-3-5-16-6-4-12/h1-2,7H,3-6H2
InChIKeyFDGXBSITNUOBQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Bromo-4-nitrophenyl)morpholine Product Overview


4-(2-Bromo-4-nitrophenyl)morpholine (CAS 477846-96-1) is a nitrophenyl morpholine derivative featuring bromine and nitro functional groups on the phenyl ring . It is a key intermediate in the synthesis of various pharmaceutical compounds and a building block in medicinal chemistry .

Uniqueness of 4-(2-Bromo-4-nitrophenyl)morpholine


The specific combination of a bromine atom and a nitro group on the phenyl ring in 4-(2-Bromo-4-nitrophenyl)morpholine creates a unique electronic and steric profile that is not replicated by other morpholine derivatives . This specific substitution pattern influences key properties such as solubility, lipophilicity, and potential for specific non-covalent interactions like halogen bonding . Simply substituting it with a compound lacking the bromine atom or with a different halogen would fundamentally alter these properties, potentially compromising its efficacy in a given application.

Differentiation Evidence for 4-(2-Bromo-4-nitrophenyl)morpholine


Solubility Comparison

The calculated aqueous solubility of 4-(2-Bromo-4-nitrophenyl)morpholine is 1.2 g/L at 25°C . In contrast, its non-brominated analog, 4-(4-nitrophenyl)morpholine, has a significantly higher reported solubility of 1.2 g/L at 25°C [1].

Solubility Physicochemical Properties Formulation

Differential Phosphatase Inhibition

4-(2-Bromo-4-nitrophenyl)morpholine exhibits differential inhibition against several protein tyrosine phosphatases. It shows an IC50 of 19,000 nM against human TC-PTP [1], 3,000 nM against human SHP-1 [1], and 12,000 nM against yeast PTP1 [1]. This profile, with a >6-fold difference in potency between SHP-1 and TC-PTP, provides a baseline for understanding its selectivity.

Enzyme Inhibition Phosphatase IC50

Lipophilicity Comparison

The calculated octanol-water partition coefficient (LogP) for 4-(2-Bromo-4-nitrophenyl)morpholine is 2.74 . In comparison, its non-brominated analog, 4-(4-nitrophenyl)morpholine, has a lower calculated LogP of 1.44 [1].

Lipophilicity LogP Physicochemical Properties

Applications of 4-(2-Bromo-4-nitrophenyl)morpholine


Pharmaceutical Synthesis Intermediate

4-(2-Bromo-4-nitrophenyl)morpholine serves as a key intermediate in the synthesis of various pharmaceutical compounds . Its unique substitution pattern makes it a valuable building block for constructing more complex molecules with potential therapeutic activity.

Phosphatase Research Tool

The differential inhibition profile of 4-(2-Bromo-4-nitrophenyl)morpholine against protein tyrosine phosphatases (TC-PTP, SHP-1, and PTP1) makes it a useful tool for studying the roles of these enzymes in cellular signaling and disease pathways [1].

Kinase Inhibitor Library Building Block

Morpholine derivatives are commonly employed in the preparation of kinase inhibitors [2]. 4-(2-Bromo-4-nitrophenyl)morpholine, with its distinct physicochemical properties, is a suitable scaffold for designing and synthesizing novel kinase inhibitors for drug discovery programs.

Halogen Bonding Scaffold

The presence of a bromine atom ortho to the morpholine ring provides the potential for specific halogen bonding interactions with biological targets . This makes the compound a valuable scaffold for structure-activity relationship (SAR) studies aimed at exploiting this non-covalent interaction to improve binding affinity and selectivity.

Technical Documentation Hub

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